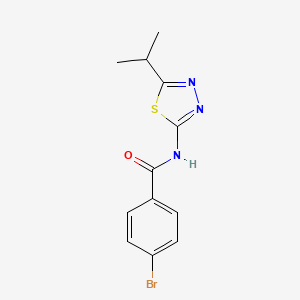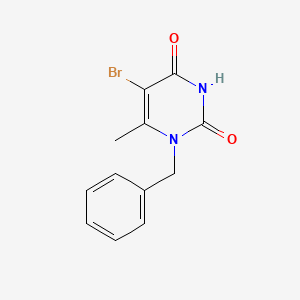![molecular formula C20H20N4O3S B5668003 1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-L-prolinamide](/img/structure/B5668003.png)
1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing oxazole and thiazole rings, including those linked to prolinamide groups, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves multistep reactions, starting from basic heterocyclic systems and introducing various functional groups to achieve the desired chemical properties.
Synthesis Analysis
The synthesis of complex molecules like the one typically involves the condensation of specific precursors, such as amino acids or their derivatives, with various electrophiles or nucleophiles to introduce oxazole or thiazole rings. For instance, compounds with oxazole and thiazole rings can be synthesized through reactions involving ethyl esters, bromoacetate, and aromatic aldehydes, leading to the formation of desired heterocycles under controlled conditions (Demirbas et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds featuring oxazole and thiazole rings is often determined using X-ray crystallography or spectroscopic methods such as NMR and IR spectroscopy. These analyses provide detailed information about the arrangement of atoms within the molecule and the configuration of the functional groups, which are crucial for understanding the compound's reactivity and properties (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving oxazole and thiazole derivatives can include nucleophilic substitutions, cyclizations, and additions, depending on the functional groups present. These reactions allow for the introduction of new substituents or the formation of fused ring systems, enhancing the compound's chemical diversity and potential biological activity (Gündoğdu et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by the nature of the heterocyclic rings and substituents. These properties are essential for the compound's application in drug design, as they affect its bioavailability and stability (Marjani, 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups attached to the oxazole and thiazole rings. These properties play a critical role in the compound's biological activity and interaction with biological targets (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
(2S)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-N-[4-(1,3-thiazol-4-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-17-18(21-11-27-17)20(26)24-9-3-4-16(24)19(25)23-14-7-5-13(6-8-14)15-10-28-12-22-15/h5-8,10-12,16H,2-4,9H2,1H3,(H,23,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQCZOXMKEEBO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=CO1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5667921.png)
![N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5667929.png)
![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667936.png)

![N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5667965.png)

![4-{2-[(anilinocarbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B5667986.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)
![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)
![4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B5668033.png)
